An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethylhexan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 3,5,5-Trimethylhexan-1-ol (CAS No. 3452-97-9). It includes tabulated summaries of its physical characteristics, spectroscopic data, and safety information. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its industrial synthesis and an experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.
Chemical Identity
3,5,5-Trimethylhexan-1-ol is a branched-chain primary alcohol.[1][2] It is a component of the industrial solvent mixture isononanol and sees use as a fragrance ingredient, a flavoring agent, and as a chemical intermediate in the production of plasticizers and lubricants.[1][3][4]
| Identifier | Value |
| IUPAC Name | 3,5,5-Trimethylhexan-1-ol |
| Synonyms | Nonylol, 3,5,5-Trimethylhexanol, Isononyl alcohol, 3,5,5-Trimethylhexyl alcohol |
| CAS Number | 3452-97-9[2] |
| Molecular Formula | C₉H₂₀O[2] |
| Molecular Weight | 144.25 g/mol [5] |
| InChI Key | BODRLKRKPXBDBN-UHFFFAOYSA-N[5] |
| Canonical SMILES | CC(CCO)CC(C)(C)C[2] |
Physical and Chemical Properties
3,5,5-Trimethylhexan-1-ol is a colorless, oily liquid at room temperature with a characteristic herbaceous odor that becomes sweeter upon dilution.[4][6] It is combustible and soluble in common organic solvents like alcohol and acetone.[1][4]
| Property | Value | Source(s) |
| Appearance | Colorless, clear oily liquid | [6] |
| Odor | Oily, herbaceous | [4] |
| Boiling Point | 193-194 °C at 760 mmHg | [4][5] |
| Melting Point | -70 °C | [2] |
| Density | 0.824 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.432 | [5] |
| Flash Point | 80 °C (176 °F) - closed cup | [5] |
| Vapor Pressure | 0.119 mmHg at 25 °C (est.) | [4] |
| Water Solubility | 450 mg/L at 25 °C | [7] |
| logP (o/w) | 3.42 | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 3,5,5-Trimethylhexan-1-ol exhibits characteristic peaks for a primary alcohol.
| Wavenumber (cm⁻¹) | Assignment |
| ~3330 (broad) | O-H stretch |
| ~2950 | C-H stretch (aliphatic) |
| ~1050 | C-O stretch (primary alcohol) |
| ~1465, ~1365 | C-H bend |
Data interpreted from NIST WebBook IR Spectrum.[8]
Mass Spectrometry (MS)
The electron ionization mass spectrum shows fragmentation patterns typical for a branched alcohol.
| m/z | Interpretation |
| 144 | Molecular Ion (M⁺) - very low abundance |
| 129 | [M-CH₃]⁺ |
| 83 | Fragmentation ion |
| 70 | Fragmentation ion |
| 57 | [C₄H₉]⁺ (tert-butyl cation) - base peak |
| 43 | Fragmentation ion |
Data interpreted from NIST WebBook Mass Spectrum.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
|---|---|
| 61.1 | C1 (-CH₂OH) |
| 53.0 | C5 (-C(CH₃)₂) |
| 43.1 | C2 (-CH₂) |
| 31.8 | C4 (-CH₂) |
| 31.2 | C3 (-CH(CH₃)-) |
| 30.1 | C6, C7, C8 (-C(CH₃)₃) |
| 20.0 | C9 (-CH(CH₃)-) |
Data sourced from ChemicalBook.[6]
¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~3.64 | t | -CH₂OH (2H) |
| ~1.0-1.8 | m | Aliphatic protons on C2, C3, C4 (5H) |
| ~0.90 | s | -C(CH₃)₃ (9H) |
| ~0.89 | d | -CH(CH₃)- (3H) |
Data sourced from ChemicalBook.
Synthesis and Reactivity
Industrial Synthesis
The primary industrial route for producing 3,5,5-Trimethylhexan-1-ol is a two-step process known as the "oxo process" or hydroformylation.[10][11]
-
Hydroformylation: Diisobutylene (a mixture of isooctene isomers) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt or rhodium catalyst. This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing 3,5,5-trimethylhexanal.[11][12]
-
Hydrogenation: The resulting aldehyde, 3,5,5-trimethylhexanal, is then hydrogenated, typically using a nickel or copper chromite catalyst, to reduce the aldehyde group to a primary alcohol, yielding the final product.[3]
Caption: Industrial synthesis via the Oxo Process.
Chemical Reactivity
As a primary alcohol, 3,5,5-Trimethylhexan-1-ol undergoes typical reactions of its class:
-
Esterification: It reacts with carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides) to form esters. This reaction is commercially important for producing synthetic lubricants and plasticizers. For instance, reaction with phthalic anhydride yields diisononyl phthalate (DINP), a common PVC plasticizer.[3][10]
-
Oxidation: It can be oxidized to form 3,5,5-trimethylhexanal and further to 3,5,5-trimethylhexanoic acid, depending on the oxidizing agent and reaction conditions.
Safety and Toxicology
3,5,5-Trimethylhexan-1-ol is classified as a combustible liquid and can cause skin and eye irritation.[2] Prolonged or repeated exposure may cause organ damage.[2] It is also considered harmful to aquatic life with long-lasting effects.[2]
| Hazard Information | Details |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) |
| Signal Word | Warning |
| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects |
| LD₅₀ (Oral, Rat) | > 2000 mg/kg[7] |
| LD₅₀ (Dermal, Rabbit) | > 3200 mg/kg |
| Genotoxicity | Not found to be genotoxic[12] |
| Skin Sensitization | Not considered a sensitization concern[12] |
Data sourced from Wikipedia and RIFM Safety Assessment.[2][12]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of 3,5,5-Trimethylhexan-1-ol using micro-scale apparatus.
Apparatus:
-
Thiele tube
-
High-temperature thermometer (0-250 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., 75x10 mm)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil (as heating bath)
-
Safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Add approximately 0.5 mL of 3,5,5-Trimethylhexan-1-ol to the small test tube.
-
Place a capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil bath, ensuring the rubber band is above the oil level to prevent degradation.
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution via convection.
-
Observe the capillary tube. As the temperature rises, trapped air will expand and exit the tube as a slow stream of bubbles.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.
-
Safety: Perform in a well-ventilated fume hood. Since the flash point is 80°C, avoid open flames near the sample, especially once heating begins. Wear appropriate personal protective equipment (PPE).
Caption: Experimental workflow for boiling point determination.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the density of 3,5,5-Trimethylhexan-1-ol.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (readable to 0.0001 g)
-
Thermometer
-
Constant temperature water bath
-
Pasteur pipettes
-
Lint-free tissue
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 15-20 minutes.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.
-
Empty and thoroughly dry the pycnometer again.
-
Fill the dry pycnometer with 3,5,5-Trimethylhexan-1-ol, insert the stopper, and equilibrate it in the 25.0 °C water bath.
-
Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.
-
Calculations:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (Mass of water) / (Density of water at 25.0 °C, which is ~0.99704 g/mL)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / V
-
-
Safety: Handle the sample in a well-ventilated area, wearing appropriate PPE to avoid skin and eye contact.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR Method)
Objective: To obtain the infrared spectrum of liquid 3,5,5-Trimethylhexan-1-ol.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Pasteur pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the ATR crystal, allowing the instrument's software to subtract it from the sample spectrum.
-
Using a Pasteur pipette, place one or two drops of 3,5,5-Trimethylhexan-1-ol directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum according to the instrument's operating procedure (typically involves a set number of scans to be averaged for a good signal-to-noise ratio).
-
After the measurement is complete, clean the sample off the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the surface is clean for the next user.
-
Analyze the resulting spectrum, identifying the wavenumbers of key absorption bands corresponding to the functional groups (O-H, C-H, C-O) present in the molecule.
-
Safety: Wear gloves and safety glasses during the procedure to prevent skin and eye contact with the sample and cleaning solvents. Perform in a well-ventilated lab.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 3. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 4. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 5. 3,5,5-Trimethyl-1-hexanol technical grade, 85 3452-97-9 [sigmaaldrich.com]
- 6. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 13C NMR [m.chemicalbook.com]
- 7. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]
- 8. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]
- 9. 3,5,5-Trimethylhexan-1-ol for Research Applications [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Hydroformylation - Wikipedia [en.wikipedia.org]
